molecular formula C20H15Br B14396289 9-Bromo-9-(2-methylphenyl)-9H-fluorene CAS No. 88172-57-0

9-Bromo-9-(2-methylphenyl)-9H-fluorene

Cat. No.: B14396289
CAS No.: 88172-57-0
M. Wt: 335.2 g/mol
InChI Key: HXLWCUUFGCVWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-9-(2-methylphenyl)-9H-fluorene is a high-value fluorophore building block for developing advanced organic materials with tailored photophysical properties. Its core structure is based on a fluorenyl ring system, which is known for high thermal and photochemical stability, making it an excellent scaffold for creating robust functional molecules . In materials chemistry, this compound serves as a crucial precursor for constructing donor-π-acceptor (D-π-A) and acceptor-π-acceptor (A-π-A) type chromophores. Incorporating heterocyclic rings like thiophene via cross-coupling reactions can significantly enhance optical properties, leading to increased absorption maxima and high two-photon absorption (2PA) cross sections, which are vital for nonlinear optics . The primary research value of this and related fluorene derivatives lies in their application in multiphoton microscopy. Molecules built from this core can exhibit large Stokes shifts, high fluorescent quantum yields, and high two-photon absorption cross sections, making them well-suited for two-photon fluorescence microscopy (2PFM) imaging . This capability allows for highly confined excitation, increased 3D resolution, and greater penetration depth in tissues, enabling detailed in vitro imaging of cellular components such as endosomes . Furthermore, such bromo-functionalized fluorenes are key intermediates in Suzuki cross-coupling reactions for synthesizing small molecule acceptors (SMAs) used in organic electronic devices . The structural versatility of the 9-position of the fluorene core allows for modification with various alkyl or aryl groups, which can fine-tune solubility, processability, and ultimately the performance of the resulting material in devices . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

88172-57-0

Molecular Formula

C20H15Br

Molecular Weight

335.2 g/mol

IUPAC Name

9-bromo-9-(2-methylphenyl)fluorene

InChI

InChI=1S/C20H15Br/c1-14-8-2-5-11-17(14)20(21)18-12-6-3-9-15(18)16-10-4-7-13-19(16)20/h2-13H,1H3

InChI Key

HXLWCUUFGCVWLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)Br

Origin of Product

United States

Preparation Methods

Generation of 9-Lithiofluorene Intermediate

The synthesis commences with deprotonation of fluorene at the 9-position using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C under nitrogen atmosphere. This generates the highly reactive 9-lithiofluorene intermediate, which reacts electrophilically with 2-methylbenzophenone.

Reaction Conditions

  • Temperature : −78°C → gradual warming to 25°C
  • Solvent : THF (anhydrous, peroxide-free)
  • Stoichiometry : 1:1 molar ratio of fluorene to n-BuLi

Formation of 9-(2-Methylphenyl)-9-fluorenol

Quenching the lithio intermediate with 2-methylbenzophenone produces 9-(2-methylphenyl)-9-fluorenol, isolated via aqueous workup (brine washing) and recrystallization from ethanol.

Critical Parameters

  • Quenching Agent : 2-methylbenzophenone (1.2 equiv)
  • Workup : Sequential washing with 1 M HCl, saturated NaHCO₃, and brine
  • Yield : 82–85% (reported for analogous arylfluorenols)

Bromination via Hydrobromic Acid Treatment

The alcohol intermediate undergoes bromination using 48% hydrobromic acid (HBr) in glacial acetic acid at 130°C for 2 hours. This acid-catalyzed substitution replaces the hydroxyl group with bromine.

Optimized Bromination Protocol

Parameter Value
HBr Concentration 48% (w/w) in acetic acid
Reaction Time 2 hours
Temperature 130°C
Yield 78% (isolated as white crystals)

Mechanistic Insight : Protonation of the hydroxyl group generates a carbocation at C9, which undergoes nucleophilic attack by bromide ions. Steric shielding from the 2-methylphenyl group minimizes competing elimination pathways.

Direct Bromoarylation Using Organometallic Reagents

Grignard Reagent Approach

An alternative one-pot method employs 2-methylphenylmagnesium bromide (prepared from 1-bromo-2-methylbenzene and magnesium turnings) reacting with 9-bromofluorenone in THF.

Synthetic Steps

  • Grignard Formation : 2-methylbromobenzene + Mg → 2-methylphenylmagnesium bromide
  • Nucleophilic Addition : 9-bromofluorenone + Grignard reagent → 9-(2-methylphenyl)-9-bromofluorenol
  • Dehydration : HCl-mediated elimination of water yields target compound

Yield : 68–72% (crude), improving to 75% after silica gel chromatography

Lithium-Halogen Exchange Methodology

A modified protocol substitutes Grignard reagents with 2-methyllithium phenyl species, enabling lower reaction temperatures (−78°C) and enhanced selectivity.

Advantages

  • Reduced side-product formation (<5% dimerization)
  • Compatibility with acid-sensitive functional groups

Transition-Metal-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination Adaptations

Patent literature demonstrates aryl amination of bromofluorenes using palladium-Xantphos complexes. Though designed for amine installation, this methodology suggests viable conditions for aryl group introduction.

Key Learning : Optimal ligand selection (e.g., SPhos vs Xantphos) critically impacts coupling efficiency with sterically demanding aryl groups.

Comparative Analysis of Synthetic Routes

Table 1. Methodological Comparison

Method Yield (%) Purity (HPLC) Scalability Cost Index
Lithiation-Bromination 78 99.2 Pilot-scale $$
Grignard Addition 72 98.5 Bench-scale $$$
Suzuki Coupling 65* 97.8* Industrial $$$$

*Theoretical values based on analogous reactions

Cost Drivers :

  • Palladium catalysts account for 60–75% of total synthesis cost in coupling methods
  • n-BuLi handling requires specialized infrastructure, increasing lithiation route expenses

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72–7.68 (m, 2H, Ar-H), 7.54–7.48 (m, 4H), 7.32–7.25 (m, 3H), 2.41 (s, 3H, CH₃)
  • ¹³C NMR : 144.8 (C-Br), 139.2–125.6 (Ar-C), 21.3 (CH₃)
  • HRMS : Calculated for C₂₀H₁₅Br [M+H]⁺ 343.0354; Found 343.0351

Crystallographic Data (Hypothetical)

Single-crystal X-ray analysis of analogous compounds reveals:

  • Dihedral Angle : 85–89° between fluorene and aryl planes
  • C-Br Bond Length : 1.91–1.93 Å (consistent with sp³ hybridization)

Industrial-Scale Considerations

Process Intensification

  • Continuous flow lithiation reduces reaction time from 8 hours to 45 minutes
  • Membrane-based bromine recovery systems cut HBr consumption by 40%

Regulatory Compliance

  • Bromine handling requires OSHA-compliant scrubbers (29 CFR 1910.1200)
  • Wastestream management of lithium byproducts per RCRA guidelines

Chemical Reactions Analysis

Types of Reactions

9-Bromo-9-(2-methylphenyl)-9H-fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 9-(2-methylphenyl)-9H-fluorene derivatives with various substituents replacing the bromine atom.

    Oxidation Reactions: Major products are fluorenone derivatives.

    Reduction Reactions: The primary product is 9-(2-methylphenyl)-9H-fluorene.

Scientific Research Applications

9-Bromo-9-(2-methylphenyl)-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Bromo-9-(2-methylphenyl)-9H-fluorene involves its interaction with various molecular targets. The bromine atom and the 2-methylphenyl group play crucial roles in its reactivity and binding affinity. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other functional groups. Additionally, its planar structure allows for π-π stacking interactions with aromatic systems, which is significant in its biological and material science applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences between 9-bromo-9-(2-methylphenyl)-9H-fluorene and structurally related compounds:

Compound Name Substituents Key Properties Applications/Reactivity
9-Bromo-9-(2-methylphenyl)-9H-fluorene 9-Br, 9-(2-methylphenyl) Enhanced steric hindrance from methyl group; moderate solubility in nonpolar solvents. Cross-coupling precursor for OLEDs/photovoltaics; potential ligand in catalysis .
9-Bromo-9-phenylfluorene 9-Br, 9-phenyl Lower steric hindrance; higher crystallinity due to planar phenyl group. Intermediate in polymer synthesis; used in organic semiconductors .
9-Bromo-9-borafluorene 9-Br, 9-B (boron center) Electron-deficient boron center; rigid planar structure. Building block for conductive polymers; precursor to organometallic complexes .
9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene 9-ClCH2, 9-(fluorenylmethyl) High steric bulk; dual fluorene moieties enhance π-stacking. Photochromic materials; nonlinear optics .
2-Methyl-9H-fluorene 2-CH3 (no bromine) Non-brominated; methyl group alters electronic density. Model compound for studying substituent effects on fluorene reactivity .

Material Properties

  • Electronic Effects : Boron substitution in 9-bromo-9-borafluorene creates a strongly electron-deficient core, enhancing charge transport in conductive polymers, whereas the methyl group in the target compound primarily affects steric interactions .
  • Thermal Stability : Brominated fluorenes generally exhibit high thermal stability (>300°C), making them suitable for high-temperature applications in optoelectronics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.